N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide
CAS No.:
Cat. No.: VC11370204
Molecular Formula: C18H22N6O3S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N6O3S |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-[4-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propylsulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H22N6O3S/c1-12-11-13(2)24-17(22-23-18(24)20-12)5-4-10-19-28(26,27)16-8-6-15(7-9-16)21-14(3)25/h6-9,11,19H,4-5,10H2,1-3H3,(H,21,25) |
| Standard InChI Key | HINFTMVLOHQOKM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
| Canonical SMILES | CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Introduction
N-(4-{[3-(5,7-dimethyl triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide is a complex organic compound featuring a triazolopyrimidine core linked to a sulfamoyl group and an acetamide moiety. This compound belongs to a broader class of heterocyclic compounds known for their diverse pharmacological activities. The presence of the triazolopyrimidine ring system, which is common in compounds with significant biological activity, suggests potential therapeutic applications.
Biological Activity
Compounds containing the triazolopyrimidine moiety are often investigated for their potential as kinase inhibitors or in other signaling pathways. The unique structural features of N-(4-{[3-(5,7-dimethyl triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide could enable it to interact with specific biological targets, potentially inhibiting enzymes involved in inflammatory or proliferative processes.
Potential Therapeutic Applications
Given its structural similarity to known kinase inhibitors, this compound might exhibit activity against enzymes like Janus kinases (JAK1 and JAK2), which are involved in cell proliferation and inflammatory responses. This positions it as a potential therapeutic agent for diseases characterized by excessive inflammation or abnormal cell growth.
Comparative Analysis of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume